N-{4-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O/c1-10-11(2)18-17(13-4-5-13)21-16(10)20-15-8-6-14(7-9-15)19-12(3)22/h6-9,13H,4-5H2,1-3H3,(H,19,22)(H,18,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKXXHBVKVSGKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NC2=CC=C(C=C2)NC(=O)C)C3CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{4-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide is a synthetic organic compound that has gained attention for its potential biological activities. This article explores its mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure comprising a pyrimidine ring substituted with cyclopropyl and dimethyl groups, linked to an acetamide moiety via an aminophenyl group. Its molecular formula is , and it is characterized by specific functional groups that enhance its biological activity.
This compound interacts with various molecular targets, primarily enzymes and receptors. The binding affinity to these targets modulates their activity, influencing cellular pathways involved in disease processes. Research indicates that the compound may inhibit specific enzymes linked to cancer progression and inflammatory responses .
Enzyme Inhibition
The compound has been studied for its ability to inhibit certain enzymes, which play crucial roles in metabolic pathways. For example, it has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammation and pain signaling. This inhibition could lead to anti-inflammatory effects .
Cellular Pathways
Research has demonstrated that this compound can modulate key cellular pathways such as the MAPK/ERK pathway. This modulation may have implications for cancer therapy, as it can affect cell proliferation and survival .
Case Studies
- Anti-Cancer Activity : A study investigated the compound's effects on human cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting its potential as a chemotherapeutic agent .
- Inflammatory Response : Another study focused on the compound's role in reducing inflammation in animal models of arthritis. The results showed a marked decrease in inflammatory markers, indicating its therapeutic potential in treating inflammatory diseases .
Applications in Research
This compound is utilized in various research applications:
- Biochemical Assays : The compound is employed in assays to investigate enzyme interactions and cellular signaling pathways.
- Drug Development : Its unique structure makes it a valuable candidate for developing new therapeutic agents targeting specific diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| N-{3-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide | Structure | Inhibits COX enzymes |
| 2-Cyclopropyl-5,6-dimethylpyrimidine | Structure | Potential anti-cancer properties |
The structural variations among these compounds influence their biological activities and therapeutic potentials.
Preparation Methods
Pyrimidine Core Synthesis
The 2-cyclopropyl-5,6-dimethylpyrimidin-4-amine scaffold is typically synthesized via cyclocondensation reactions. A common method involves reacting cyclopropylacetonitrile with dimethyl malonate under basic conditions to form the pyrimidine ring. For example:
Cyclopropyl substitution at the 2-position is achieved using cyclopropylboronic acid under Suzuki-Miyaura coupling conditions.
Stepwise Synthesis Protocol
Preparation of 2-Cyclopropyl-4-chloro-5,6-dimethylpyrimidine
Reagents :
-
4-Chloro-5,6-dimethylpyrimidin-2-ol (1.0 equiv)
-
Cyclopropylboronic acid (1.2 equiv)
-
Pd(PPh) (5 mol%)
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KCO (2.0 equiv)
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Dioxane/HO (4:1)
Procedure :
Nucleophilic Aromatic Substitution with 4-Nitroaniline
Reagents :
-
2-Cyclopropyl-4-chloro-5,6-dimethylpyrimidine (1.0 equiv)
-
4-Nitroaniline (1.5 equiv)
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DIPEA (3.0 equiv)
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DMF, 100°C, 12 hours
Outcome :
Reduction of Nitro Group to Amine
Reagents :
-
Nitro intermediate (1.0 equiv)
-
H (1 atm), 10% Pd/C (10 wt%)
-
Ethanol, 25°C, 6 hours
Result :
Acetylation to Form Final Product
Reagents :
-
Aniline derivative (1.0 equiv)
-
Acetic anhydride (2.0 equiv)
-
Pyridine, 0°C → 25°C, 2 hours
Purification :
Optimization Strategies
Solvent and Catalyst Screening
Comparative studies show that DMF outperforms THF or toluene in the substitution step due to superior solubility of intermediates. Palladium-based catalysts (e.g., Pd(OAc)) increase coupling efficiency by 15–20% compared to nickel alternatives.
Temperature and Time Effects
| Step | Optimal Temp (°C) | Time (h) | Yield Improvement |
|---|---|---|---|
| Suzuki Coupling | 120 | 2 | 70% → 85% |
| Aromatic Substitution | 100 | 12 | 75% → 90% |
| Reduction | 25 | 6 | 85% → 92% |
Microwave-assisted synthesis reduces reaction times by 50% while maintaining yields.
Characterization and Quality Control
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/HO 70:30) shows >99% purity with retention time = 6.8 min.
Industrial-Scale Considerations
Continuous Flow Synthesis
Adopting flow chemistry for the substitution step enhances reproducibility:
Waste Reduction
Green chemistry metrics:
-
E-factor : 8.2 (traditional batch) → 3.5 (flow system)
-
PMI (Process Mass Intensity) : 32 → 15
Challenges and Alternatives
Cyclopropyl Group Instability
The cyclopropyl moiety is prone to ring-opening under strongly acidic conditions. Mitigation strategies include:
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing N-{4-[(2-cyclopropyl-5,6-dimethylpyrimidin-4-yl)amino]phenyl}acetamide, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves sequential functionalization of the pyrimidine core and coupling with the acetamide-bearing phenyl group. Key steps include:
- Cyclopropane introduction : Using cyclopropylboronic acid under Suzuki-Miyaura coupling conditions.
- Amination : Nucleophilic aromatic substitution (SNAr) at the pyrimidin-4-yl position with a phenylenediamine derivative.
- Acetylation : Final acetylation of the aniline intermediate using acetic anhydride.
- Optimization : Reaction temperatures (e.g., 80–110°C for SNAr) and solvent polarity (DMF or THF) are adjusted to improve yields. Catalysts like Pd(PPh₃)₄ for coupling reactions and base selection (e.g., K₂CO₃) are critical .
Q. Which spectroscopic techniques are essential for confirming the structure and purity of this compound?
- Methodological Answer :
- 1H NMR : Identifies substituent environments (e.g., cyclopropyl protons at δ ~1.0–1.5 ppm, acetamide CH₃ at δ ~2.1 ppm).
- LC-MS : Confirms molecular weight (e.g., [M+H]+ peak matching theoretical mass) and purity (>95% by area under the curve).
- IR Spectroscopy : Validates amide C=O stretch (~1650 cm⁻¹) and NH stretches (~3300 cm⁻¹).
- HPLC : Monitors purity post-synthesis; reverse-phase C18 columns with acetonitrile/water gradients are standard .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Methodological Answer :
- Comparative Assays : Standardize cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for cytotoxicity).
- Meta-Analysis : Pool data from multiple studies, adjusting for variables like compound purity (e.g., HPLC-validated samples vs. crude products).
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm specificity for purported targets (e.g., kinase inhibition).
- Reference : Discrepancies in IC₅₀ values may arise from assay protocols; highlights variability in activity against different cancer models .
Q. What in silico strategies predict the compound’s interaction with biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger to model binding to kinase domains (e.g., EGFR, VEGFR).
- MD Simulations : GROMACS or AMBER simulations assess binding stability over 100+ ns trajectories.
- QSAR Modeling : Correlate substituent effects (e.g., cyclopropyl vs. methyl groups) with activity using descriptors like logP and polar surface area.
- Reference : details quinazoline analogs targeting tyrosine kinases, suggesting conserved binding motifs .
Q. How do structural modifications influence pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodological Answer :
- LogP Adjustment : Introduce polar groups (e.g., -OH, -SO₂NH₂) to reduce hydrophobicity. notes sulfonyl groups improving aqueous solubility.
- Prodrug Strategies : Esterify the acetamide to enhance membrane permeability.
- Metabolic Stability : Modify the pyrimidine ring (e.g., fluorine substitution) to block CYP450-mediated oxidation.
- Reference : demonstrates methyl and trifluoromethoxy groups altering metabolic half-lives in hepatic microsome assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
